molecular formula C11H12BrN B11870793 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine

6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine

Cat. No.: B11870793
M. Wt: 238.12 g/mol
InChI Key: WFBWXSSINHIRKW-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom and an amine group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine typically involves the bromination of 1,2,3,4-tetrahydro-1,3-methanonaphthalene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can undergo reduction to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Oxidized products such as nitroso or nitro compounds.
  • Reduced products with the bromine atom removed.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine has a wide range of applications in scientific

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-amine

InChI

InChI=1S/C11H12BrN/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7,11H,3-4,13H2

InChI Key

WFBWXSSINHIRKW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C3=C(C2N)C=C(C=C3)Br

Origin of Product

United States

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